molecular formula C14H11ClF3N3O B3040988 N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea CAS No. 256471-19-9

N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea

Cat. No.: B3040988
CAS No.: 256471-19-9
M. Wt: 329.7 g/mol
InChI Key: GGNFIOSXVHNESC-UHFFFAOYSA-N
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Description

“N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(4-methylphenyl)urea” is a chemical compound with the molecular formula C14H11ClF3N3O and a molecular weight of 329.7 .

Scientific Research Applications

Cytokinin Activity in Plant Biology

N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds structurally related to N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea, have been synthesized and evaluated for their cytokinin activity, which is essential for plant growth and development. These compounds have shown significant cytokinin activity in the tobacco callus bioassay, with some derivatives being as active as known cytokinins like N6-benzyladenine. This suggests potential applications in agriculture and plant tissue culture to promote cell division and plant growth (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Adventitious Rooting Enhancement

Research on urea derivatives, including those structurally similar to this compound, has indicated their role in enhancing adventitious root formation, a critical aspect of plant propagation. These compounds, by exhibiting cytokinin-like activity, can influence plant morphogenesis, potentially providing new tools for horticulture and plant breeding (Ricci & Bertoletti, 2009).

Polymerization Initiators

N-aryl-N'-pyridyl ureas, which share a core structural motif with this compound, have been studied as thermal latent initiators for the ring-opening polymerization of epoxides. These compounds can control the polymerization process, making them valuable for creating specific polymer structures and properties in materials science (Makiuchi, Sudo, & Endo, 2015).

Supramolecular Chemistry

In supramolecular chemistry, urea derivatives have been utilized to equip metallo-supramolecular macrocycles with functional groups, leading to the formation of complex structures through hydrogen bonding and metal coordination. This research opens avenues for designing new molecular assemblies with potential applications in catalysis, molecular recognition, and nanotechnology (Troff, Hovorka, Weilandt, Lützen, Cetina, Nieger, Lentz, Rissanen, & Schalley, 2012).

Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-8-2-4-10(5-3-8)19-13(22)21-12-7-9(14(16,17)18)6-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNFIOSXVHNESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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